

Technical Support Center: Degradation Pathways of Pyrazole Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1277725

[Get Quote](#)

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of pyrazole compounds. This center is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles governing the stability of these critical heterocyclic moieties. By anticipating common experimental challenges, this guide aims to empower you to design robust stability studies, troubleshoot unexpected results, and confidently interpret your data.

Section 1: Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals, and pyrazole derivatives, particularly those with susceptible functional groups like esters or amides, are no exception. Understanding the kinetics and mechanisms of hydrolysis is fundamental to predicting shelf-life and ensuring formulation stability.

Mechanism & Causality

The susceptibility of a pyrazole compound to hydrolysis is intrinsically linked to its molecular structure. The pyrazole ring itself is generally stable to hydrolysis, but substituents are often the sites of degradation. Ester-containing pyrazole derivatives, for example, can be rapidly hydrolyzed in aqueous buffers, especially under basic conditions (pH 8), to their corresponding pyrazol-3-ol and carboxylic acid components.^{[1][2]} This occurs through nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group.

The rate of hydrolysis can be significantly influenced by steric and electronic factors.

Introducing bulky substituents near the ester linkage can sterically hinder the approach of the nucleophile, thereby improving stability.[\[1\]](#)[\[3\]](#) Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Troubleshooting Guide: Hydrolytic Degradation Studies

Observed Issue	Potential Root Cause(s)	Recommended Action(s)
Rapid, complete degradation of the parent compound at the first time point.	The pH of the buffer is too high, or the compound is extremely labile.	<ul style="list-style-type: none">- Verify the pH of your buffer.- Conduct a preliminary screen at a lower pH (e.g., pH 7.4 or 5).- Decrease the temperature of the stability chamber.
Inconsistent degradation rates between replicate samples.	<ul style="list-style-type: none">- Inaccurate buffer preparation.- Inhomogeneous sample solution.- Temperature fluctuations in the stability chamber.	<ul style="list-style-type: none">- Prepare a fresh batch of buffer and re-verify the pH.- Ensure complete dissolution of the compound before aliquoting.- Use a calibrated and validated stability chamber.
Appearance of unexpected peaks in the HPLC chromatogram.	<ul style="list-style-type: none">- Secondary degradation of primary degradants.- Interaction with buffer components.- Impurities in the starting material.	<ul style="list-style-type: none">- Analyze samples at earlier time points to identify primary degradants.- Run a buffer blank to check for interfering peaks.- Characterize the initial purity of your compound.

Frequently Asked Questions (FAQs): Hydrolytic Stability

Q1: My pyrazole compound contains an ester. How can I improve its hydrolytic stability for in vitro assays?

A1: A common strategy is to replace the ester with a more stable isostere, such as an amide or an alkene.[\[1\]](#)[\[3\]](#) While this may sometimes lead to a slight reduction in potency, the gain in stability is often crucial for obtaining reliable biological data. Another approach is to introduce sterically hindering groups near the ester to protect it from hydrolysis.[\[1\]](#)

Q2: Are the hydrolysis products of my pyrazole active?

A2: It is essential to test the biological activity of any major degradation products. In many cases, the hydrolysis products, such as the corresponding pyrazol-3-ol, are inactive.[\[1\]](#) Demonstrating this is a key part of a comprehensive drug development program.

Q3: What is a typical experimental setup for a hydrolytic stability study?

A3: A standard approach involves incubating the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9) at a controlled temperature (e.g., 37°C or 50°C). Aliquots are taken at various time points, and the amount of remaining parent compound and the formation of degradants are quantified using a stability-indicating HPLC method.

Section 2: Oxidative Degradation

Oxidation can be a significant degradation pathway for pyrazole compounds, often mediated by atmospheric oxygen, residual peroxides in excipients, or metabolic processes. The pyrazole ring and its substituents can both be susceptible to oxidative attack.

Mechanism & Causality

The pyrazole ring can be oxidized by various reagents. For instance, in biological systems, cytochrome P-450 enzymes can oxidize pyrazole to 4-hydroxypyrazole.[\[4\]](#) This enzymatic oxidation is a common metabolic pathway. Chemical oxidation can also occur, and the specific products will depend on the oxidant and the substitution pattern of the pyrazole. Some oxidation reactions can even lead to ring opening.[\[5\]](#)

Substituents on the pyrazole ring can also be the site of oxidation. For example, alkyl side chains can be hydroxylated, and amine groups can be oxidized to N-oxides. The presence of electron-donating groups on the pyrazole ring can increase its susceptibility to oxidation.

Troubleshooting Guide: Oxidative Degradation Studies

Observed Issue	Potential Root Cause(s)	Recommended Action(s)
High variability in degradation in the presence of an oxidizing agent (e.g., H ₂ O ₂).	- Inconsistent concentration of the oxidizing agent. - Catalysis by trace metal ions.	- Prepare fresh solutions of the oxidizing agent for each experiment. - Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.
No degradation observed even with a strong oxidizing agent.	The compound is highly stable to oxidation, or the experimental conditions are not harsh enough.	- Increase the concentration of the oxidizing agent or the incubation temperature. - Extend the duration of the study.
Formation of multiple, closely eluting peaks in the HPLC.	Complex degradation pathway with multiple oxidative products.	- Optimize the HPLC method to improve resolution (e.g., change the gradient, mobile phase, or column). - Use LC-MS/MS to help identify the different degradants based on their mass-to-charge ratios.

Frequently Asked Questions (FAQs): Oxidative Stability

Q1: My compound is degrading in my formulation, and I suspect oxidation. How can I confirm this?

A1: You can perform a forced degradation study using an oxidizing agent like hydrogen peroxide. If the degradation products formed under these conditions match those seen in your formulation, it strongly suggests an oxidative pathway. Additionally, you can try adding an antioxidant to your formulation to see if it prevents the degradation.

Q2: What are common antioxidants used to stabilize pyrazole-containing formulations?

A2: Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on the formulation and the specific degradation pathway.

Q3: Can the pyrazole ring itself be cleaved by oxidation?

A3: Yes, under certain conditions, strong oxidizing agents or electrolytic oxidation can lead to the cleavage of the pyrazole ring.^[5] This is a more drastic form of degradation that can lead to a complete loss of the parent structure.

Section 3: Photodegradation

Many organic molecules are susceptible to degradation upon exposure to light, and pyrazole derivatives are no exception. Photostability testing is a critical component of drug development as required by ICH guidelines.^[6]

Mechanism & Causality

Photodegradation is initiated when a molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, including isomerization, rearrangement, or reaction with other molecules like oxygen. For pyrazole compounds, this can lead to complex transformations. For instance, some pyrazole derivatives have been shown to rearrange into imidazoles upon UV irradiation.^[7] The specific photochemical pathway is highly dependent on the structure of the compound and the wavelength of light.

The N-H bond in unsubstituted pyrazoles can also be susceptible to photodissociation upon UV exposure, leading to the formation of radicals and subsequent degradation.^[8]

Troubleshooting Guide: Photodegradation Studies

Observed Issue	Potential Root Cause(s)	Recommended Action(s)
Significant degradation in the control sample (kept in the dark).	The degradation is not photolytic; it may be due to thermal instability or hydrolysis.	<ul style="list-style-type: none">- Run a parallel experiment at a lower temperature to assess thermal degradation.- Ensure the control sample is adequately protected from light.
Discoloration of the sample upon light exposure.	Formation of colored degradants.	<p>This is a common observation in photostability studies.</p> <p>Isolate and characterize the colored species to understand the degradation pathway.</p>
Inconsistent results between photostability studies.	<ul style="list-style-type: none">- Variations in light source intensity or wavelength.- Differences in sample presentation (e.g., solid vs. solution, container type).	<ul style="list-style-type: none">- Use a calibrated photostability chamber that meets ICH guidelines.- Standardize the sample preparation and presentation for all studies.

Frequently Asked Questions (FAQs): Photostability

Q1: What are the standard conditions for photostability testing according to ICH Q1B?

A1: The ICH guideline requires exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

Q2: My compound is photolabile. What are some strategies to protect it?

A2: The most straightforward approach is to use light-protective packaging, such as amber-colored vials or bottles. For liquid formulations, UV absorbers can sometimes be added.

Q3: Can photodegradation lead to ring cleavage of the pyrazole?

A3: Yes, high-energy UV light can potentially lead to the cleavage of the pyrazole ring, although rearrangements and isomerizations are often more common pathways.[\[7\]](#)

Section 4: Microbial Degradation

For pyrazole compounds used in agriculture as pesticides or those that may end up in the environment, microbial degradation is a key factor determining their persistence and fate.

Mechanism & Causality

Microorganisms, particularly bacteria and fungi in the soil, can utilize a wide range of organic compounds as sources of carbon and energy.^{[9][10]} They possess diverse enzymatic machinery, such as hydrolases, oxidases, and reductases, that can break down complex molecules like pyrazole-based pesticides. The degradation can proceed through various pathways, including hydrolysis of side chains, oxidation of the ring, or complete mineralization to carbon dioxide and water.^[11]

The rate and extent of microbial degradation are influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the presence of other nutrients.^[9]

Troubleshooting Guide: Microbial Degradation Studies

Observed Issue	Potential Root Cause(s)	Recommended Action(s)
No degradation observed in a soil incubation study.	<ul style="list-style-type: none">- The compound is resistant to microbial degradation (recalcitrant).- The soil lacks the appropriate microbial population.- The environmental conditions are not conducive to microbial activity.	<ul style="list-style-type: none">- Extend the incubation period.- Test different soil types or use an enriched microbial culture.- Optimize soil moisture and temperature.
A long lag phase before degradation begins.	The microbial population needs time to adapt and induce the necessary enzymes to degrade the compound.	This is a common phenomenon. Continue monitoring the degradation over a longer period.
Formation of persistent metabolites.	The microorganisms can only partially degrade the parent compound, leading to the accumulation of intermediate products.	Identify the metabolites and assess their potential toxicity and persistence. This is a critical aspect of environmental risk assessment.

Frequently Asked Questions (FAQs): Microbial Degradation

Q1: What types of microorganisms are known to degrade pyrazole compounds?

A1: Various soil bacteria and fungi have been shown to degrade pesticides, and it is likely that specific strains of genera like *Pseudomonas*, *Bacillus*, and *Aspergillus* are capable of degrading pyrazole-based compounds.[\[10\]](#)[\[12\]](#)

Q2: How can I enhance the microbial degradation of a pyrazole-based contaminant in soil?

A2: Bioremediation strategies can include bioaugmentation (introducing specific degrading microorganisms to the soil) and biostimulation (adding nutrients to stimulate the activity of the indigenous microbial population).

Q3: What is the significance of identifying microbial degradation metabolites?

A3: Identifying metabolites is crucial because they can sometimes be more toxic or persistent than the parent compound.[\[11\]](#) A complete understanding of the degradation pathway is necessary for a thorough environmental safety assessment.

Section 5: Experimental Protocols & Workflows

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.[\[13\]](#)

1. Sample Preparation:

- Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
- Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². A control sample should be kept in the dark.

3. Sample Analysis:

- At the end of the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

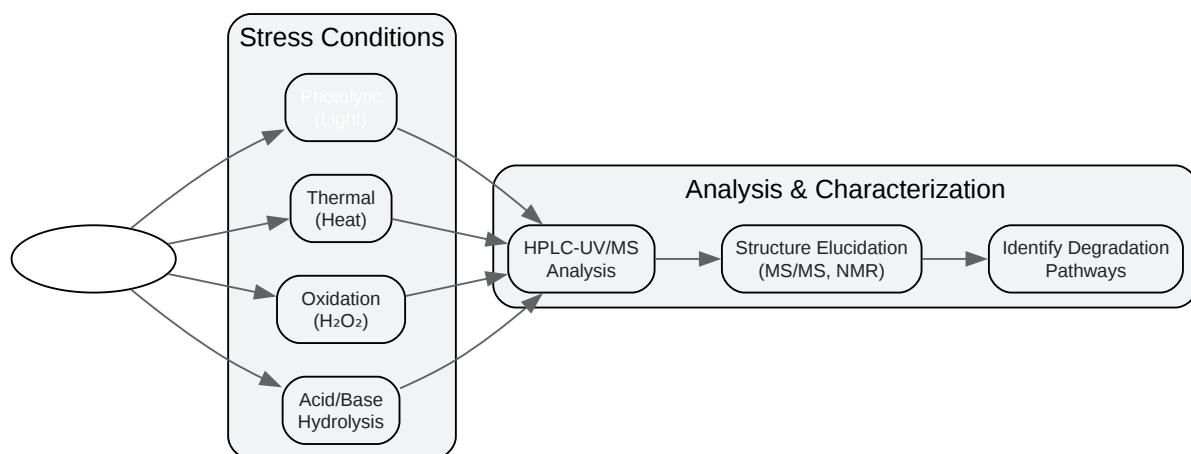
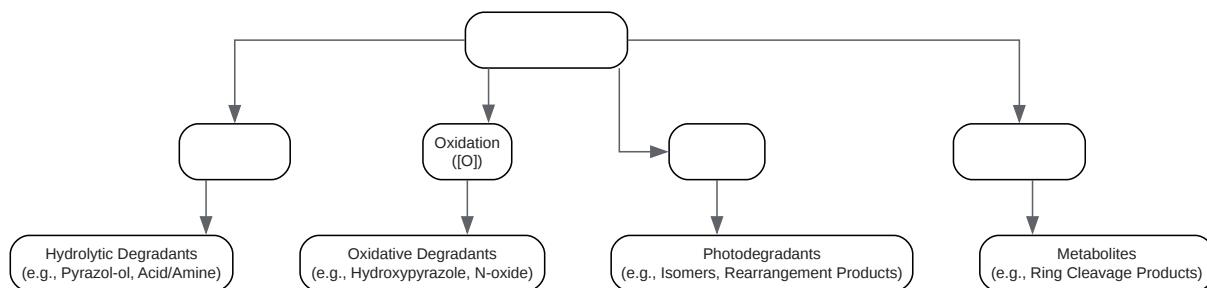
- Analyze by a stability-indicating HPLC-UV or HPLC-MS method.

Protocol: Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC-MS method capable of separating the parent pyrazole compound from all its potential degradation products.

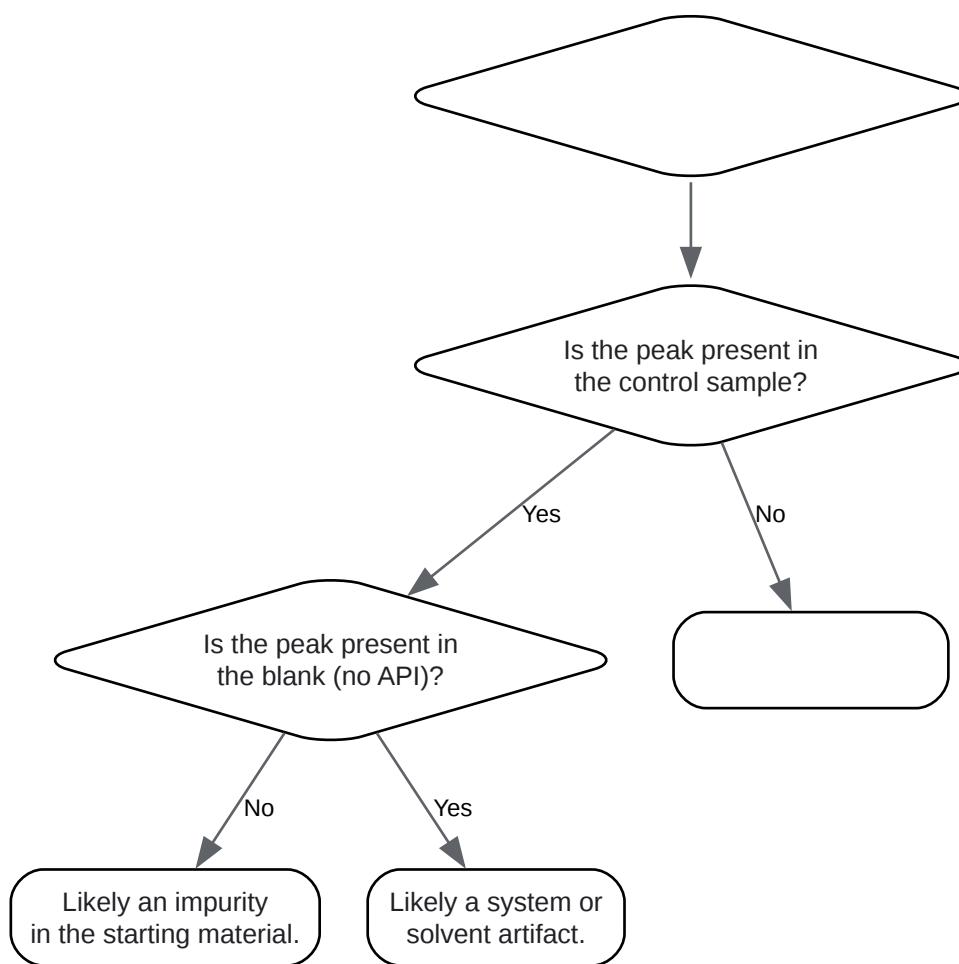
1. Instrumentation:

- HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).



2. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 μ m particle size) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 μ L.

3. Method Validation:


- Analyze a mixture of the stressed samples to demonstrate that all degradation products are well-resolved from the parent peak and from each other.
- Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 6: Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation studies.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

- Sidiq, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. *Bioorganic & Medicinal Chemistry Letters*, 19(19), 5773-5777. [\[Link\]](#)
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [\[Link\]](#)
- SciSpace. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [\[Link\]](#)

- Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. *Drug Metabolism and Disposition*, 14(5), 579-584. [\[Link\]](#)
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 22(1), 139. [\[Link\]](#)
- Khasanov, A. F., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. *Molecules*, 27(15), 4749. [\[Link\]](#)
- SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. [\[Link\]](#)
- Shawali, A. S., & Hassaneen, H. M. (1977). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. *Journal of the Chemical Society, Perkin Transactions 1*, 1298-1300. [\[Link\]](#)
- ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [\[Link\]](#)
- Royal Society of Chemistry. (2018). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. *New Journal of Chemistry*. [\[Link\]](#)
- Royal Society of Chemistry. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. *New Journal of Chemistry*. [\[Link\]](#)
- Rodrigues, M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. *Molecules*, 24(24), 4593. [\[Link\]](#)
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. *Journal of Pharmaceutical Sciences*, 89(6), 758-765. [\[Link\]](#)
- MedCrave. (2016). Forced Degradation Studies. [\[Link\]](#)
- International Journal of Pharmacy and Technology. (2022). Forced Degradation – A Review. [\[Link\]](#)

- MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Molecules](#). [\[Link\]](#)
- ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. [\[Link\]](#)
- PharmaTutor. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [\[Link\]](#)
- PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [PubMed](#). [\[Link\]](#)
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [\[Link\]](#)
- National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [PMC](#). [\[Link\]](#)
- Royal Society of Chemistry. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Physical Chemistry Chemical Physics](#). [\[Link\]](#)
- Agronomy Journal. (2015). Pesticide residues and their microbial degradation in soil: A review. [\[Link\]](#)
- Academic Journals. (2017). Microbial degradation of pesticide: A review. [\[Link\]](#)
- ResearchGate. (2024). (PDF) Recent Advances in the Microbial based biodegradation of Pesticides. [\[Link\]](#)
- PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [PubMed](#). [\[Link\]](#)
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [PMC](#). [\[Link\]](#)

- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [\[Link\]](#)
- Oxford Academic. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. [\[Link\]](#)
- ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [\[Link\]](#)
- SpringerLink. (n.d.). Microbial adaptation and impact into the pesticide's degradation. [\[Link\]](#)
- ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [\[Link\]](#)
- International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [\[Link\]](#)
- National Institutes of Health. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PMC. [\[Link\]](#)
- ResearchGate. (2014). (PDF) A Short Review on Pyrazole Derivatives and their Applications. [\[Link\]](#)
- National Institutes of Health. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. PMC. [\[Link\]](#)
- Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [\[Link\]](#)
- Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. [\[Link\]](#)
- Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for

Brexipiprazole Bulk by RP. [\[Link\]](#)

- SCIRP. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [\[Link\]](#)
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [\[Link\]](#)
- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC. [\[Link\]](#)
- PubMed. (2017). Identification of the major degradation pathways of ticagrelor. PubMed. [\[Link\]](#)
- ResearchGate. (n.d.). 146 PDFs | Review articles in DRUG DEGRADATION PATHWAYS. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]

- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - *Physical Chemistry Chemical Physics* (RSC Publishing) [pubs.rsc.org]
- 9. agronomyjournals.com [agronomyjournals.com]
- 10. academicjournals.org [academicjournals.org]
- 11. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - *PMC* [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - *PMC* [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Degradation Pathways of Pyrazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277725#degradation-pathways-of-pyrazole-compounds\]](https://www.benchchem.com/product/b1277725#degradation-pathways-of-pyrazole-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com